10-[2-(4-bromophenoxy)ethyl]-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
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Overview
Description
10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound belonging to the class of imidazoquinazolinones. This compound is characterized by its unique structure, which includes a bromophenoxyethyl group attached to an imidazoquinazolinone core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multiple steps, including the formation of the imidazoquinazolinone core and the subsequent attachment of the bromophenoxyethyl group. Common synthetic routes include:
Formation of the Imidazoquinazolinone Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Attachment of the Bromophenoxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where the bromophenoxyethyl group is introduced to the core structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other imidazoquinazolinones and bromophenoxy derivatives. Compared to these compounds, 10-[2-(4-BROMOPHENOXY)ETHYL]-2H,3H,5H,10H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds include:
- 2-[1-(4-Bromophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one .
- 1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .
These compounds share structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C18H16BrN3O2 |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
10-[2-(4-bromophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C18H16BrN3O2/c19-13-5-7-14(8-6-13)24-12-11-21-16-4-2-1-3-15(16)17(23)22-10-9-20-18(21)22/h1-8H,9-12H2 |
InChI Key |
WUCMZICEAOOPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CCOC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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